
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds with similar structural features, such as 1,3,4-oxadiazole moieties, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as described in the first paper, where 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole were synthesized . The process includes the use of LCMS, IR, 1H and 13C spectroscopies, and elemental analysis for characterization. This suggests that the synthesis of the compound would likely follow a similar pathway, involving the formation of the 1,3,4-oxadiazole core, followed by subsequent functionalization with appropriate chlorothiophene and trifluoromethylphenyl groups.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of 1,3,4-oxadiazole rings, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in the ring. The presence of substituents like chlorothiophene and trifluoromethylphenyl groups can significantly influence the electronic distribution and overall conformation of the molecule, potentially affecting its biological activity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the 1,3,4-oxadiazole ring could confer rigidity to the molecule, while the chlorothiophene and trifluoromethylphenyl substituents could affect its lipophilicity and electronic properties. These features are important for the compound's solubility, stability, and potential interactions with biological targets.
The papers provided do not directly discuss the physical and chemical properties of the specific compound , but they do provide insights into the properties of structurally related compounds. For instance, the antioxidant properties of a related compound were evaluated, showing significant radical scavenging ability . This suggests that the compound of interest may also possess similar properties, which could be explored in further studies.
科学的研究の応用
Antimicrobial and Antifungal Applications
The synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, closely related to the chemical structure , has been a focus of research due to their significant pharmacological activities. These compounds have shown promising results in antimicrobial evaluations, demonstrating activity against a range of microbial species. For instance, a study by Gul et al. (2017) synthesized a series of acetamide derivatives, exhibiting variable antimicrobial activity against selected microbial species, highlighting their potential as antimicrobial agents Gul et al., 2017. Similarly, compounds with 1,3,4-oxadiazole cores have been evaluated for their antibacterial activity, with several derivatives showing significant action, suggesting their utility in combating bacterial infections Ramalingam et al., 2019.
Anticancer Potential
The exploration into 1,3,4-oxadiazole derivatives has also extended into the realm of cancer research, where such compounds have been investigated for their ability to induce apoptosis in cancer cells. Zhang et al. (2005) discovered a novel apoptosis inducer, which showed good activity against breast and colorectal cancer cell lines. This finding emphasizes the potential of 1,3,4-oxadiazole derivatives as anticancer agents, capable of inducing apoptosis and inhibiting cancer cell proliferation Zhang et al., 2005.
Enzyme Inhibition and Neuroprotective Effects
Research has also delved into the enzyme inhibitory effects of 1,3,4-oxadiazole compounds, evaluating their potential in addressing neurodegenerative diseases. For example, compounds synthesized from 1,3,4-oxadiazole-2-thiols have been screened against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing activity that suggests possible applications in treating conditions like Alzheimer's disease Rehman et al., 2013.
Structural and Chemical Properties
Studies on the structural and chemical properties of 1,3,4-oxadiazole derivatives, including those incorporating elements like benzimidazole, have contributed to a deeper understanding of their potential applications. Investigations into their NMR characteristics and acidity constants have provided insights into their chemical behavior, which is crucial for designing drugs with optimized pharmacokinetic profiles Ying-jun, 2012.
特性
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S2/c16-11-6-5-10(26-11)13-21-22-14(24-13)25-7-12(23)20-9-3-1-8(2-4-9)15(17,18)19/h1-6H,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVWNCEUSWCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

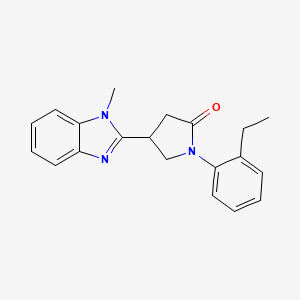
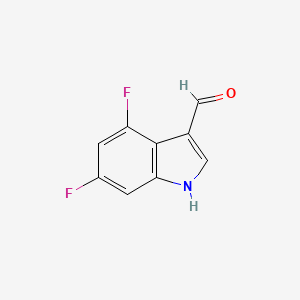
![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)
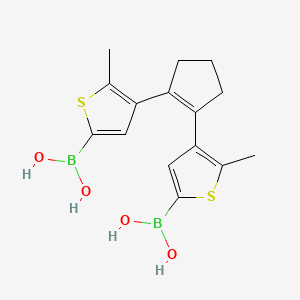
![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)
![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)
![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)
![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)
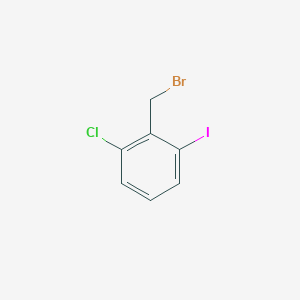
![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)

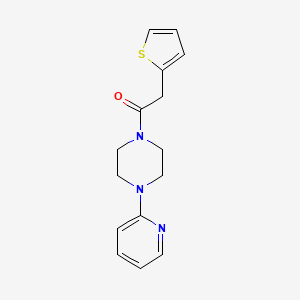
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)